molecular formula C26H26N2O B10929227 1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10929227
M. Wt: 382.5 g/mol
InChI Key: ZSOJPIMVMAOTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various aromatic groups

Preparation Methods

The synthesis of 1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzyl chloride with 4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole under reflux conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

1-(3-methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H26N2O

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C26H26N2O/c1-18-8-5-11-22(14-18)25-20(3)26(23-12-6-9-19(2)15-23)28(27-25)17-21-10-7-13-24(16-21)29-4/h5-16H,17H2,1-4H3

InChI Key

ZSOJPIMVMAOTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.